3-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-4-methoxybenzenesulfonamide
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organofluorine compound ).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve looking at how the compound reacts with other substances, and the products that are formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and NMR Studies
The synthesis and NMR studies of fluoro-substituted heterocycles, including furans, provide foundational knowledge for understanding compounds like "3-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-4-methoxybenzenesulfonamide". These studies offer insights into the synthesis pathways and the structural characteristics of fluoro-substituted compounds, which are crucial for their applications in scientific research (Dvornikova et al., 2003).
Tosylate Salts and Structural Analysis
Research on tosylate salts, such as those of the anticancer drug lapatinib, highlights the significance of tosylate groups in drug design and the importance of understanding their crystal structures. These studies contribute to the broader understanding of how tosylate groups can be utilized in the design and synthesis of complex molecules, including those similar to "this compound" (Ravikumar et al., 2013).
Quantum Chemical and Molecular Dynamics Studies
Quantum chemical and molecular dynamics simulation studies, particularly those examining the corrosion inhibition properties of similar compounds, are relevant for understanding the electronic properties and reactivity of "this compound". These studies provide insights into the global reactivity parameters, adsorption behaviors, and interaction with metal surfaces, which are valuable for applications in materials science and corrosion inhibition (Kaya et al., 2016).
Applications in Fluorination and Photodynamic Therapy
Electrophilic Fluorination
The development of novel electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), expands the toolbox for fluorination reactions. Such reagents can improve the enantioselectivity of fluorination reactions, which is crucial for synthesizing fluorine-containing compounds with specific optical activities. This research informs the potential synthesis strategies for introducing fluorine atoms into complex molecules like "this compound" (Yasui et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO6S2/c1-14-5-7-15(8-6-14)29(23,24)20(19-4-3-11-28-19)13-22-30(25,26)16-9-10-18(27-2)17(21)12-16/h3-12,20,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDKKVRJIHGXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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